N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide
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Overview
Description
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide is a synthetic organic compound that features a unique combination of functional groups, including an azepane ring, a but-2-yn-1-yl chain, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor, such as 1,6-diaminohexane, under acidic or basic conditions.
Alkyne Formation: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Amide Bond Formation: The final step involves the coupling of the azepane-alkyne intermediate with 3,4-difluorobenzoyl chloride to form the desired benzamide compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The difluorobenzamide group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the azepane ring.
Materials Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Research: It serves as a versatile intermediate in organic synthesis, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The difluorobenzamide moiety can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
- 4-(azepan-1-yl)but-2-yn-1-amine dihydrochloride
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
Uniqueness
N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide is unique due to the presence of both the azepane ring and the difluorobenzamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(azepan-1-yl)but-2-ynyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O/c18-15-8-7-14(13-16(15)19)17(22)20-9-3-6-12-21-10-4-1-2-5-11-21/h7-8,13H,1-2,4-5,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIMKMKEVVJINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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